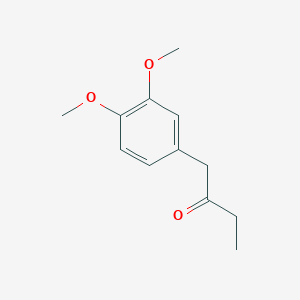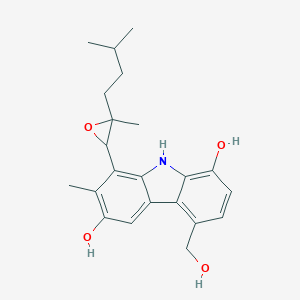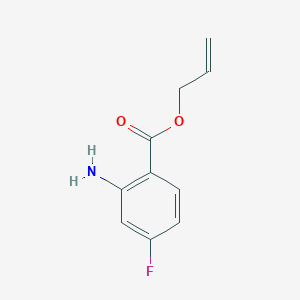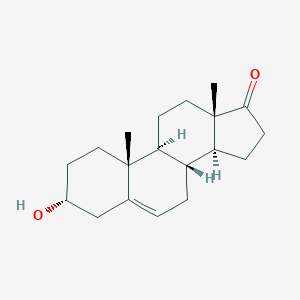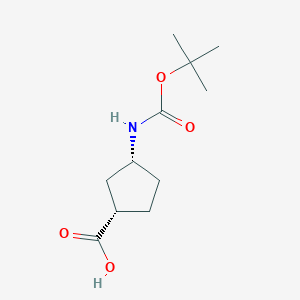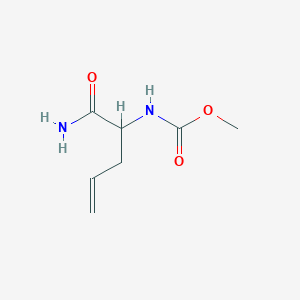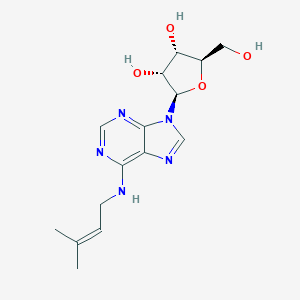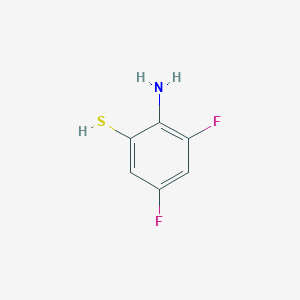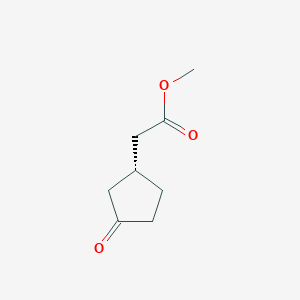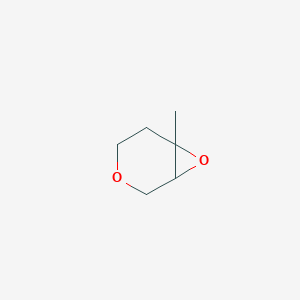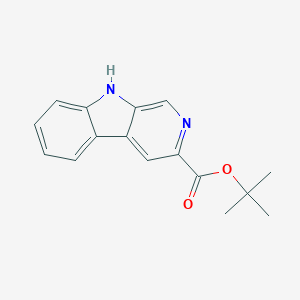
3-(5-fluoro-1H-indol-3-il)propan-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated indole derivatives is a topic of interest due to their pharmacological properties. For instance, the synthesis of 5-Fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride was achieved through a multi-step process involving coupling of formamidine acetate with dimethylmethoxymalonate, followed by reaction with phosphorous oxychloride and subsequent catalytic reduction . This demonstrates the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been studied using computational methods, such as Gaussian09 software, and experimental techniques like FT-IR and FT-Raman spectroscopy. These studies provide detailed information on the optimized molecular structure, vibrational assignments, and potential energy distribution of normal modes vibrations . Such analyses are crucial for understanding the electronic properties and reactivity of fluorinated indoles.
Chemical Reactions Analysis
Fluorinated indoles are known to participate in various chemical reactions due to the presence of the fluorine atom, which can significantly alter the reactivity of the molecule. The papers do not provide specific reactions for 3-(5-fluoro-1H-indol-3-yl)propan-1-ol, but they do discuss the synthesis and reactivity of similar fluorinated compounds, which can be used to infer potential reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indoles are influenced by the presence of the fluorine atom. For example, the incorporation of fluorine into ligands was found to reduce the pKa of the compounds, which had a beneficial influence on oral absorption, although the effect on oral bioavailability was not always predictable . Additionally, the fluorogenic reagent developed for the analysis of primary amines indicates the potential for fluorinated indoles to be used in analytical chemistry .
Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
Los derivados del indol, incluidos los similares a “3-(5-fluoro-1H-indol-3-il)propan-1-ol”, se han estudiado por sus propiedades antivirales. Los compuestos con el núcleo indol han mostrado actividad inhibitoria contra una variedad de virus, incluyendo la influenza A y el virus Coxsackie B4 . La presencia del grupo flúor en el anillo indol puede mejorar la capacidad del compuesto para interferir con los procesos de replicación viral.
Investigación Anti-VIH
La complejidad estructural de los derivados del indol los convierte en candidatos adecuados para la investigación anti-VIH. Se han realizado estudios de acoplamiento molecular de derivados indólicos para evaluar su potencial como agentes anti-VIH . El grupo fluoro-indolilo, como se encuentra en “this compound”, puede contribuir a la afinidad de unión y la eficacia de estos compuestos contra el virus VIH-1.
Potencial Anticancerígeno
Los derivados del indol son conocidos por sus actividades anticancerígenas. Pueden inducir apoptosis en las células cancerosas y pueden detener el crecimiento celular en fases específicas, como la fase G2/M . La estructura única de “this compound” podría aprovecharse para diseñar nuevos agentes que se dirijan a la polimerización de la tubulina, un proceso crítico en la división de las células cancerosas.
Efectos Antiinflamatorios y Analgésicos
Algunos derivados del indol se han evaluado por sus actividades antiinflamatorias y analgésicas in vivo . La incorporación del núcleo indol en compuestos farmacológicamente activos puede conducir al desarrollo de nuevos medicamentos con mayor eficacia y menores efectos secundarios.
Usos Antimicrobianos y Antituberculosos
Los compuestos indólicos exhiben actividades antimicrobianas y antituberculosas, lo que los hace valiosos en la lucha contra las infecciones bacterianas, incluidas las cepas resistentes a los fármacos . El derivado “this compound” podría sintetizarse y analizarse para estas actividades, lo que potencialmente conduciría a nuevos agentes terapéuticos.
Producción Biotecnológica
Los indoles tienen roles importantes en las aplicaciones biotecnológicas, particularmente en la producción de colorantes naturales y compuestos con potencial terapéutico . La conversión biocatalítica de derivados del indol, como “this compound”, en derivados halogenados y oxigenados se puede explorar para aplicaciones industriales, incluyendo la industria alimentaria y la perfumería.
Propiedades
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNVVCPTZHQWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567069 | |
| Record name | 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141071-80-9 | |
| Record name | 5-Fluoro-1H-indole-3-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141071-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



